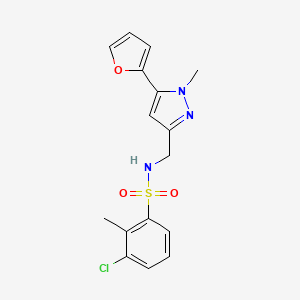

3-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S/c1-11-13(17)5-3-7-16(11)24(21,22)18-10-12-9-14(20(2)19-12)15-6-4-8-23-15/h3-9,18H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPDMFNQBGFIGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN(C(=C2)C3=CC=CO3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide, a synthetic organic compound, exhibits a complex structure that suggests potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

- Molecular Formula : CHClNOS

- Molecular Weight : 365.8 g/mol

- CAS Number : 1421453-20-4

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the furan and pyrazole moieties suggests that it may modulate biological pathways related to:

- Antimicrobial Activity : Potential inhibition of bacterial growth.

- Anticancer Properties : Targeting cancer cell proliferation.

- Enzyme Inhibition : Possible interaction with key metabolic enzymes.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies on related pyrazole derivatives have demonstrated efficacy against various Gram-positive and Gram-negative bacteria, suggesting a potential for this compound as an antimicrobial agent .

Anticancer Activity

Preliminary studies have shown that compounds containing pyrazole rings can inhibit the growth of cancer cell lines. For example, molecular docking studies suggest that derivatives can effectively bind to cancer-related targets, potentially leading to reduced cell proliferation and enhanced apoptosis in malignant cells .

Case Studies

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other sulfonamide derivatives. Its specific chloro and methyl substitutions may enhance its biological activity compared to structurally similar compounds.

| Compound | Structure | Biological Activity |

|---|---|---|

| 3-chloro-N-(5-(furan-2-yl)-1H-pyrazol-3-yl)benzamide | Structure | Moderate antimicrobial activity |

| 3-chloro-N-(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)benzamide | Structure | Limited anticancer properties |

Comparison with Similar Compounds

Structural Analogues

3-Chloro-4-Fluoro-N-((5-(Furan-2-yl)-1-Methyl-1H-Pyrazol-3-yl)Methyl)Benzenesulfonamide

- Molecular Formula : C₁₅H₁₃ClFN₃O₃S

- Molecular Weight : 369.8 g/mol

- Key Differences : Replaces the 2-methyl group on the benzene ring with a 4-fluoro substituent.

4-[5-(4-Chlorophenyl)-3-Methyl-1H-Pyrazol-1-yl]Benzenesulfonamide

- Molecular Formula : C₁₆H₁₄ClN₃O₂S

- Molecular Weight : 347.8 g/mol

- Key Differences : Lacks the furan substituent; instead, the pyrazole is substituted with a 4-chlorophenyl group.

- The chlorophenyl group introduces steric bulk, which could affect pharmacokinetics .

5-Chloro-N-(4-Cyano-1-Phenyl-1H-Pyrazol-5-yl)-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carboxamide (3a)

- Molecular Formula : C₂₁H₁₅ClN₆O

- Molecular Weight : 403.1 g/mol

- Key Differences: Carboxamide instead of sulfonamide; dual pyrazole rings with phenyl and cyano substituents.

- Implications: The carboxamide group may engage in hydrogen bonding differently than sulfonamides.

Physicochemical Properties

- Trends :

- Carboxamides (e.g., 3a) generally exhibit lower melting points than sulfonamides due to reduced hydrogen-bonding capacity.

- Halogen substituents (Cl, F) increase molecular weight and polarity, influencing solubility and crystallization behavior.

Spectroscopic Data

- ¹H-NMR : The target compound’s pyrazole-methyl group is expected to resonate at δ ~2.6 ppm, similar to 3a (δ 2.66 ppm). The furan protons typically appear as a multiplet at δ ~7.2–7.6 ppm .

- MS (ESI) : The molecular ion peak [M+H]⁺ for the target compound is predicted at 365.1 , aligning with structurally related sulfonamides in (m/z 421.0 for fluorinated analogue) .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-chloro-N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-methylbenzenesulfonamide?

- Methodology :

Coupling Reaction : Use carbodiimide-based coupling agents (e.g., EDCI and HOBt) in DMF to activate the sulfonamide intermediate for nucleophilic attack by the pyrazole-furan derivative. Maintain a 1:1 molar ratio of reactants and stir at room temperature for 30 minutes before adding the second component .

Reaction Monitoring : Track progress via TLC (e.g., silica gel plates with PE:EA = 8:1 as eluent).

Purification : Isolate crude product via liquid-liquid extraction (chloroform/water), followed by sequential washes with HCl, NaOH, and brine. Final purification employs preparative TLC and recrystallization from ethanol .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Key Techniques :

- NMR Spectroscopy : Use -NMR (400–600 MHz in CDCl or DMSO-d) to confirm substituent positions and integration ratios. For example, methyl groups on the benzene ring typically appear as singlets near δ 2.6 ppm .

- Mass Spectrometry : Employ ESI-MS to verify molecular weight (e.g., [M+H] peaks) and fragmentation patterns.

- Elemental Analysis : Validate purity by comparing experimental vs. calculated C, H, N percentages (deviation < 0.4% acceptable) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Protocol :

Accelerated Stability Studies : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.

Analytical Monitoring : Use HPLC-PDA to detect degradation products. Compare retention times and UV spectra against fresh samples.

Advanced Research Questions

Q. How can low yields during the sulfonamide coupling step be systematically addressed?

- Optimization Strategies :

Reagent Screening : Test alternative coupling agents (e.g., DCC, HATU) or solvents (e.g., THF, acetonitrile) to improve activation efficiency.

Stoichiometry Adjustments : Increase EDCI/HOBt to 1.2–1.5 equivalents to drive the reaction to completion.

Temperature Control : Conduct the reaction at 0–5°C to minimize side reactions (e.g., racemization or decomposition) .

Q. What structural modifications enhance bioactivity while maintaining metabolic stability?

- Structure-Activity Relationship (SAR) Approach :

Analog Synthesis : Replace the furan-2-yl group with thiophene or substituted phenyl rings to evaluate electronic effects.

Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays.

Metabolic Profiling : Incubate compounds with liver microsomes to assess CYP450-mediated oxidation. Prioritize analogs with t > 60 minutes .

Q. How can X-ray crystallography resolve contradictions in proposed molecular conformations?

- Protocol :

Crystal Growth : Dissolve the compound in ethanol or DCM and allow slow evaporation.

Data Collection : Use a synchrotron source (λ = 0.7–1.0 Å) to collect high-resolution diffraction data.

Structure Refinement : Software like SHELX or Olex2 can model bond angles and torsional strains, confirming the spatial arrangement of the pyrazole-furan and sulfonamide moieties .

Q. What computational methods validate experimental NMR chemical shifts?

- Workflow :

DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level using Gaussian 12.

Chemical Shift Prediction : Apply GIAO (Gauge-Including Atomic Orbital) methods to simulate -NMR spectra. Compare simulated vs. experimental δ values (RMSE < 0.3 ppm acceptable).

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity across structurally similar analogs?

- Resolution Framework :

Dose-Response Curves : Re-test compounds at multiple concentrations (e.g., 1 nM–100 µM) to identify non-linear effects.

Off-Target Screening : Use proteome-wide affinity pulldown assays to detect unintended interactions.

Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05) across replicates .

Q. Why might recrystallization fail to improve purity, and how can this be remedied?

- Troubleshooting :

Solvent Selection : Screen alternative solvent pairs (e.g., DCM/hexane or methanol/water) to optimize solubility differences.

Thermodynamic vs. Kinetic Control : Adjust cooling rates during crystallization (e.g., slow cooling for thermodynamic control).

Impurity Profiling : Use LC-MS to identify co-eluting impurities and redesign synthetic routes to avoid their formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.